

2-Isopropyl-4,5-dimethylthiazole in meat flavor analysis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Isopropyl-4,5-dimethylthiazole**

Cat. No.: **B1584073**

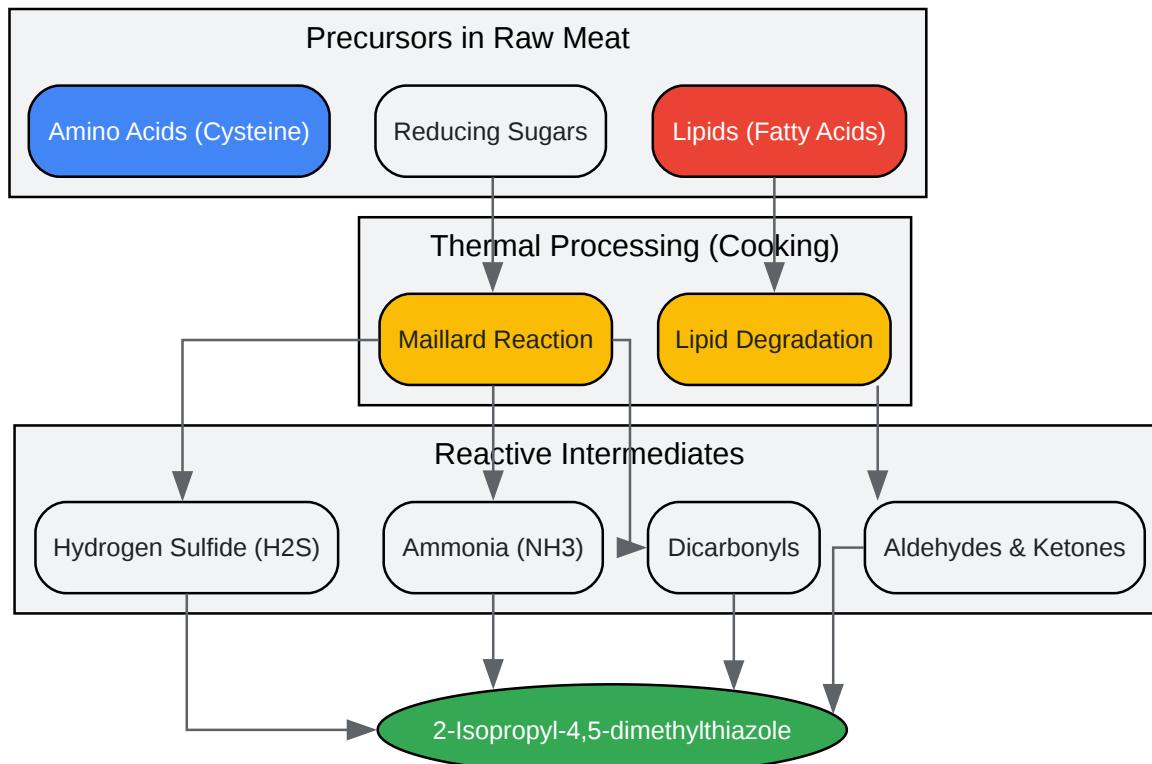
[Get Quote](#)

Introduction: The Molecular Architecture of Meat Flavor

The sensory experience of eating meat is a complex interplay of taste, texture, and, most importantly, aroma. While raw meat possesses a relatively bland, slightly bloody scent, the application of heat initiates a cascade of chemical reactions that generate hundreds of volatile organic compounds (VOCs).^{[1][2]} These VOCs are the primary drivers of the characteristic cooked meat aroma that consumers find appealing.^[3]

Among the vast array of identified volatiles, sulfur-containing heterocyclic compounds are particularly crucial for imparting savory, roasted, and meaty notes.^[4] **2-Isopropyl-4,5-dimethylthiazole** stands out as a significant contributor to this flavor profile. Understanding its formation and accurately quantifying its presence is essential for quality control, product development, and the creation of authentic meat flavors in alternative protein products. This guide offers the foundational knowledge and practical methodologies to achieve this.

Chemical and Sensory Profile


2-Isopropyl-4,5-dimethylthiazole is a thiazole derivative recognized for its potent aroma. Its specific chemical structure and properties are fundamental to its role in flavor chemistry.

Property	Value	Source
IUPAC Name	4,5-dimethyl-2-propan-2-yl-1,3-thiazole	[5]
CAS Number	53498-30-9	[6]
Molecular Formula	C ₈ H ₁₃ NS	[5]
Molecular Weight	155.26 g/mol	[5]
Sensory Descriptors	Meaty, roasted, nutty, savory, green, earthy	[7] [8]

The Genesis of a Meaty Aroma: Formation Pathways

The generation of **2-isopropyl-4,5-dimethylthiazole** in meat is not a simple process but rather the result of complex, heat-induced chemical transformations. The principal pathways are the Maillard reaction and lipid degradation, which occur concurrently and interactively during cooking.[\[3\]](#)[\[9\]](#)

- The Maillard Reaction: This non-enzymatic browning reaction occurs between the carbonyl group of reducing sugars and the amino group of amino acids.[\[3\]](#) For the formation of sulfur-containing compounds like thiazoles, sulfur-containing amino acids such as cysteine are critical precursors.[\[10\]](#)
- Lipid Degradation: The high temperatures used in cooking cause the oxidation and breakdown of lipids (fats) present in the meat.[\[9\]](#)[\[11\]](#) This process generates a variety of reactive carbonyl compounds, including aldehydes and ketones, which can then participate in further reactions.[\[3\]](#)
- Pathway Interaction: The most significant pathway for the formation of many potent flavor compounds, including **2-isopropyl-4,5-dimethylthiazole**, involves the interaction between the products of the Maillard reaction (e.g., hydrogen sulfide from cysteine degradation) and lipid degradation (e.g., carbonyl compounds).[\[12\]](#)

[Click to download full resolution via product page](#)

Caption: Formation of **2-isopropyl-4,5-dimethylthiazole**.

Analytical Workflow: From Meat Sample to Flavor Data

A robust and reproducible analytical method is paramount for the accurate analysis of volatile flavor compounds. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the industry-standard technique, offering high sensitivity, automation, and a solvent-free extraction process.[13][14]

The overall workflow involves sample preparation, extraction of volatile compounds from the headspace above the sample, chromatographic separation, and finally, detection and identification.

[Click to download full resolution via product page](#)

Caption: HS-SPME-GC-MS Experimental Workflow.

Detailed Protocols

This section provides a detailed, step-by-step protocol for the analysis of **2-isopropyl-4,5-dimethylthiazole** in a cooked meat matrix. The parameters provided are a robust starting point and should be optimized for specific instrumentation and sample types.

Protocol 1: HS-SPME-GC-MS Analysis of Volatiles in Cooked Beef

Objective: To extract, separate, and identify **2-isopropyl-4,5-dimethylthiazole** and other volatile flavor compounds from a cooked beef sample.

Materials:

- Beef sample (e.g., longissimus dorsi)
- Food processor or homogenizer
- 20 mL glass headspace vials with magnetic screw caps and PTFE/silicone septa
- SPME fiber assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatile analysis.[\[15\]](#)
- GC-MS system with an autosampler capable of SPME

Methodology:

- Sample Cooking:

- Standardize a cooking protocol to ensure reproducibility. For example, cook a 100g beef patty on an electric skillet to an internal temperature of 71°C.[13]
- Allow the sample to cool to room temperature before processing.
- Sample Preparation:
 - Cut the cooked beef into small cubes, ensuring a representative sample from the interior and exterior.
 - Weigh 5.0 g (± 0.1 g) of the cubed beef into a food processor.[16]
 - Homogenize the sample for 30 seconds to achieve a uniform consistency.[16]
 - Immediately transfer the homogenized 5.0 g sample into a 20 mL headspace vial and seal tightly.
- HS-SPME Extraction:
 - Place the vial in the autosampler tray.
 - Incubation/Equilibration: Incubate the vial at 70°C for 30 minutes with agitation.[16] This step allows the volatile compounds to partition from the meat matrix into the headspace.
 - Extraction: Expose the SPME fiber to the headspace of the vial at 70°C for 40 minutes.[14] [16] The volatile compounds will adsorb onto the fiber coating.
- GC-MS Analysis:
 - Desorption: Immediately after extraction, the fiber is automatically inserted into the hot GC inlet (250°C) where the adsorbed volatiles are thermally desorbed onto the analytical column. Set desorption time to 5 minutes.
 - GC Parameters (Typical):
 - Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 μ m film thickness.
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.

- Oven Program:
 - Initial temperature: 40°C, hold for 3 minutes.
 - Ramp 1: Increase to 150°C at a rate of 4°C/min.
 - Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.[16]
- MS Parameters (Typical):
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan m/z 40-400.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
- Data Analysis and Identification:
 - Process the resulting chromatogram using the instrument's software.
 - Identify **2-isopropyl-4,5-dimethylthiazole** by comparing its mass spectrum with a reference library (e.g., NIST, Wiley).
 - Confirm the identification by comparing the calculated Linear Retention Index (LRI) with published values.

Linking Instrumental Data with Sensory Perception

While GC-MS can identify and quantify compounds, it cannot directly report on their aroma character. For this, Gas Chromatography-Olfactometry (GC-O) is an invaluable tool. In a GC-O setup, the column effluent is split between the MS detector and a sniffing port, allowing a trained sensory panelist to smell the separated compounds as they elute and describe their aroma. This technique provides direct evidence of a compound's contribution to the overall flavor profile.[15][17]

Quantitative Data and Interpretation

The concentration of **2-isopropyl-4,5-dimethylthiazole** can vary significantly based on the type of meat, the animal's diet, and the cooking method.[\[18\]](#) Presenting this data in a clear, tabular format is crucial for comparative analysis.

Table 2: Hypothetical Concentration of **2-Isopropyl-4,5-dimethylthiazole** under Different Conditions

Sample	Cooking Method	Internal Temp.	Concentration (ng/g)
Beef (Grass-fed)	Pan-seared	71°C	15.2
Beef (Grain-fed)	Pan-seared	71°C	18.5
Chicken Thigh	Roasted	74°C	8.9
Pork Loin	Grilled	68°C	11.4

Interpretation: Higher concentrations of **2-isopropyl-4,5-dimethylthiazole** generally correlate with a more intense roasted, savory, and meaty flavor profile. The data in Table 2 suggests that grain-fed beef may develop a stronger "meaty" note than grass-fed beef under the same cooking conditions, a hypothesis that can be further tested with sensory panel evaluations.

Conclusion

2-Isopropyl-4,5-dimethylthiazole is a cornerstone of the cooked meat flavor profile. Its analysis provides invaluable insights for quality assurance, new product development, and the quest to create authentic flavors. The HS-SPME-GC-MS methodology detailed in this guide offers a sensitive, robust, and reliable framework for the routine analysis of this critical flavor compound. By integrating this powerful instrumental technique with sensory science, researchers can achieve a holistic understanding of meat flavor and drive innovation within the food industry.

References

- Flavor formation based on lipid in meat and meat products: A review - PubMed. (2022, October 1). PubMed. [\[Link\]](#)
- Sensory Analysis In Meat and Meat Products. (n.d.). IARAS Journals. [\[Link\]](#)

- Shahidi, F., Rubin, L. J., & D'Souza, L. A. (1986). Meat flavor volatiles: a review of the composition, techniques of analysis, and sensory evaluation. *Critical reviews in food science and nutrition*, 24(2), 141–243. [\[Link\]](#)
- Davis, J. K., Gardner, K. J., Colle, M. J., Cockrum, R. R., & Bass, P. D. (2022). Descriptive Sensory Attributes and Volatile Flavor Compounds of Plant-Based Meat Alternatives and Ground Beef. *Foods*, 11(23), 3845. [\[Link\]](#)
- Development of an analytical method for the screening of meaty flavors in commercial foodstuff by SPME-GC/O-MS. (n.d.). FAO AGRIS. [\[Link\]](#)
- Naveena, B. M., & Min, B. (2022).
- Flores, M. (2018). The eating quality of meat: III—Flavor. In Lawrie's Meat Science (pp. 433-461). Woodhead Publishing. [\[Link\]](#)
- Evaluating the Flavor of Meat. (n.d.).
- Zamora, R., & Hidalgo, F. J. (2021). The Maillard reaction and lipid oxidation. *Lipid Oxidation in Food and Biological Systems*, 1-28. [\[Link\]](#)
- Lee, H. J., & Kim, G. D. (2024). Effective Strategies for Understanding Meat Flavor: A Review. *Food Science of Animal Resources*, 44(1), 1–19. [\[Link\]](#)
- Development of an analytical method for the screening of meaty flavors in commercial foodstuff by SPME-GC/O-MS. (2021).
- Domaradzki, P., Pytka, F., & Skalecka, P. (2017). Volatile compounds in meat and meat products. *Ciência e Tecnologia de Alimentos*, 37(1), 1-8. [\[Link\]](#)
- Liu, R., et al. (2023). Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork. *Foods*, 12(2), 323. [\[Link\]](#)
- Meat analysis: Method validation for boar taint analytics by SPME-GC/MS. (n.d.). Hochschule Neubrandenburg. [\[Link\]](#)
- Bueno, M., et al. (2019). Development of a robust HS-SPME-GC-MS method for the analysis of solid food samples. Analysis of volatile compounds in fresh raw beef of differing lipid oxidation degrees. *Food Chemistry*, 293, 395-404. [\[Link\]](#)
- Chemical Properties of 2-Isopropyl-4,5-dihydrothiazole. (n.d.). Cheméo. [\[Link\]](#)
- 2-Isopropyl-4,5-dimethylthiazole.** (n.d.). PubChem. [\[Link\]](#)
- Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. (2020).
- 2-Isopropyl-4,5-dimethyl-2,5-dihydrothiazole. (n.d.). PubChem. [\[Link\]](#)
- 2-Isopropyl-4,5-dimethylthiazole.** (n.d.). NIST WebBook. [\[Link\]](#)
- 2-ISOPROPYL-4-METHYLTHIAZOLE. (n.d.).
- 2-isopropyl 4-methylthiazole (cas 15679-13-7). (n.d.). Advanced Biotech. [\[Link\]](#)
- 2-Isopropyl-4-methylthiazole. (n.d.). PubChem. [\[Link\]](#)
- Logan, A., et al. (2022). Comparison of Odorants in Beef and Chicken Broth—Focus on Thiazoles and Thiazolines. *Foods*, 11(19), 3125. [\[Link\]](#)

- Song, S., et al. (2021). Formation of the beef flavor precursors and their correlation with chemical parameters during the controlled thermal oxidation of tallow. *Food Chemistry*, 342, 128341. [\[Link\]](#)
- Agyemang, D., et al. (2011). Identification of 2-ethyl-4-methyl-3-thiazoline and 2-isopropyl-4-methyl-3-thiazoline for the first time in nature by the comprehensive analysis of sesame seed oil. *Journal of Food Science*, 76(3), C385-C391. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

Sources

- 1. Meat flavor volatiles: a review of the composition, techniques of analysis, and sensory evaluation - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](#)
- 2. researchgate.net [\[researchgate.net\]](#)
- 3. Effective Strategies for Understanding Meat Flavor: A Review - PMC [\[pmc.ncbi.nlm.nih.gov\]](#)
- 4. Comparison of Odorants in Beef and Chicken Broth—Focus on Thiazoles and Thiazolines - PMC [\[pmc.ncbi.nlm.nih.gov\]](#)
- 5. 2-Isopropyl-4,5-dimethylthiazole | C8H13NS | CID 40787 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](#)
- 6. 2-Isopropyl-4,5-dimethylthiazole [\[webbook.nist.gov\]](#)
- 7. femaflavor.org [\[femaflavor.org\]](#)
- 8. 2-isopropyl 4-methylthiazole (cas 15679-13-7) | Tropical Fruit Aroma Chemical [\[chemicalbull.com\]](#)
- 9. Role of Lipids in Food Flavor Generation - PMC [\[pmc.ncbi.nlm.nih.gov\]](#)
- 10. researchgate.net [\[researchgate.net\]](#)
- 11. Flavor formation based on lipid in meat and meat products: A review - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](#)
- 12. researchgate.net [\[researchgate.net\]](#)
- 13. mdpi.com [\[mdpi.com\]](#)

- 14. [zaguan.unizar.es](#) [zaguan.unizar.es]
- 15. Development of an analytical method for the screening of meaty flavors in commercial foodstuff by SPME-GC/O-MS [[agris.fao.org](#)]
- 16. Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork [[mdpi.com](#)]
- 17. [lup.lub.lu.se](#) [lup.lub.lu.se]
- 18. [cabidigitallibrary.org](#) [cabidigitallibrary.org]
- To cite this document: BenchChem. [2-Isopropyl-4,5-dimethylthiazole in meat flavor analysis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1584073#2-isopropyl-4-5-dimethylthiazole-in-meat-flavor-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com